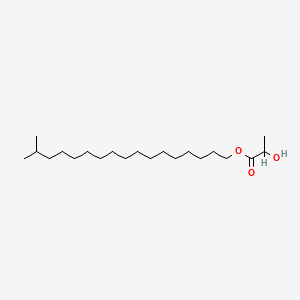

Isostearyl lactate

Description

Properties

CAS No. |

42131-28-2 |

|---|---|

Molecular Formula |

C21H42O3 |

Molecular Weight |

342.6 g/mol |

IUPAC Name |

16-methylheptadecyl 2-hydroxypropanoate |

InChI |

InChI=1S/C21H42O3/c1-19(2)17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-24-21(23)20(3)22/h19-20,22H,4-18H2,1-3H3 |

InChI Key |

RWKSBJVOQGKDFZ-UHFFFAOYSA-N |

SMILES |

CC(C)CCCCCCCCCCCCCCCOC(=O)C(C)O |

Canonical SMILES |

CC(C)CCCCCCCCCCCCCCCOC(=O)C(C)O |

Other CAS No. |

42131-28-2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Isostearyl Lactate for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of isostearyl lactate, a valuable ester for research and development in cosmetics, pharmaceuticals, and other advanced materials. This document details the underlying chemical principles, provides adaptable experimental protocols, and outlines methods for characterization and purity assessment.

Introduction to this compound

This compound is the ester formed from the reaction of isostearyl alcohol, a long-chain branched fatty alcohol, and lactic acid.[1] Its unique structure, combining a bulky, non-polar alkyl chain with a polar lactate moiety, imparts desirable properties such as emollience, skin conditioning, and the ability to reduce tackiness in formulations.[1][2] For research purposes, a high-purity sample of this compound is often required to ensure reproducible and reliable experimental outcomes. This guide outlines a robust laboratory-scale synthesis and purification strategy to obtain this compound of high purity.

Synthesis of this compound via Fischer Esterification

The most common and direct method for synthesizing this compound is through the Fischer esterification of isostearyl alcohol with lactic acid, catalyzed by a strong acid.[3][4] This reversible reaction involves the nucleophilic attack of the alcohol on the protonated carboxylic acid, leading to the formation of an ester and water.

Reaction Principle

The overall reaction is as follows:

Isostearyl Alcohol + Lactic Acid ⇌ this compound + Water

To drive the equilibrium towards the product side and achieve a high yield of this compound, it is essential to remove the water as it is formed or to use an excess of one of the reactants.[3]

Experimental Protocol: Acid-Catalyzed Esterification

This protocol is adapted from established methods for the synthesis of similar long-chain fatty acid esters.

Materials:

-

Isostearyl alcohol (high purity)

-

Lactic acid (85-90% aqueous solution)

-

Sulfuric acid (concentrated, 98%) or p-toluenesulfonic acid (p-TSA)

-

Toluene (anhydrous)

-

Sodium bicarbonate (saturated aqueous solution)

-

Sodium sulfate (anhydrous) or Magnesium sulfate (anhydrous)

-

Round-bottom flask

-

Dean-Stark apparatus or Soxhlet extractor with drying agent

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser, combine isostearyl alcohol and a slight molar excess of lactic acid (e.g., 1.1 to 1.2 equivalents).

-

Solvent and Catalyst Addition: Add toluene to the flask to facilitate azeotropic removal of water. The volume of toluene should be sufficient to suspend the reactants and fill the Dean-Stark trap. Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (approximately 1-2% by weight of the limiting reactant).

-

Reaction: Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue the reaction until the theoretical amount of water has been collected, or until the reaction progress, monitored by Thin Layer Chromatography (TLC), indicates completion. This typically takes several hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted lactic acid) and then with water until the aqueous layer is neutral. Be cautious of emulsion formation during washing.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent.

-

Remove the toluene under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Quantitative Data for a Similar Synthesis (Stearoyl Lactylate)

| Parameter | Value | Reference |

| Reactants | Stearic Acid, Lactic Acid | |

| Catalyst | Not specified, but typically an acid catalyst | |

| Temperature | 105 °C | [5] |

| Reaction Time | 5 hours | [5] |

| Catalyst Concentration | 1.5% (relative to stearic acid) | [5] |

Purification of this compound

The crude this compound obtained from the synthesis will likely contain unreacted starting materials and side products. Column chromatography is an effective method for purifying the desired ester.

Purification Principle

Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent).[6][7] Less polar compounds generally elute faster than more polar compounds. In this case, this compound is less polar than the unreacted lactic acid and more polar than any non-polar impurities.

Experimental Protocol: Column Chromatography

Materials:

-

Crude this compound

-

Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

-

Hexane (or other non-polar solvent like petroleum ether)

-

Ethyl acetate (or other polar solvent like diethyl ether)

-

Glass chromatography column

-

Collection tubes or flasks

-

Thin Layer Chromatography (TLC) plates (silica gel coated)

-

TLC developing chamber

-

UV lamp or appropriate staining solution for visualization

Procedure:

-

TLC Analysis of Crude Product: Before performing column chromatography, analyze the crude product by TLC to determine a suitable solvent system for separation. A good solvent system will give a well-separated spot for this compound with a retention factor (Rf) of approximately 0.2-0.4. Start with a low polarity eluent (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity.

-

Column Packing:

-

Slurry Method (recommended): In a beaker, create a slurry of silica gel in the initial, low-polarity eluent.

-

Pour the slurry into the chromatography column with the stopcock open, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove air bubbles.

-

Add a layer of sand on top of the silica gel to prevent disturbance of the stationary phase during sample loading.

-

-

Sample Loading:

-

Dissolve the crude this compound in a minimal amount of the eluent or a suitable volatile solvent.

-

Carefully apply the sample to the top of the silica gel column.

-

-

Elution:

-

Begin eluting the column with the chosen solvent system. Start with a low polarity eluent and gradually increase the polarity (gradient elution) if necessary to elute the this compound.

-

Collect fractions in separate tubes.

-

-

Fraction Analysis:

-

Monitor the collected fractions by TLC to identify those containing the pure this compound.

-

Combine the pure fractions.

-

-

Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Quantitative Data for Purification

The efficiency of the purification process is determined by the purity of the final product and the recovery yield.

| Parameter | Typical Target Value |

| Purity (by HPLC or GC) | > 95% (research grade) |

| Recovery Yield | Dependent on the purity of the crude product and the separation efficiency. |

Characterization and Purity Analysis

After synthesis and purification, it is crucial to confirm the identity and purity of the this compound.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for structural elucidation.[8][9][10] The spectra will confirm the presence of the isostearyl and lactate moieties and the ester linkage.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can identify the key functional groups, notably the characteristic ester carbonyl (C=O) stretch around 1735-1750 cm-1 and the C-O stretch.

Chromatographic Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be developed to assess the purity of the this compound.[11][12][13] A C18 column with a mobile phase gradient of water and a suitable organic solvent (e.g., acetonitrile or methanol) is a common starting point.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive technique for purity analysis and can also provide structural information from the mass spectrum.[14][15] The this compound may need to be derivatized to increase its volatility for GC analysis.

The following table summarizes typical analytical methods and parameters.

| Analytical Method | Typical Parameters | Purpose |

| 1H NMR | Solvent: CDCl3 | Structural confirmation |

| 13C NMR | Solvent: CDCl3 | Structural confirmation |

| FTIR | KBr pellet or thin film | Functional group identification |

| HPLC | Column: C18; Mobile Phase: Water/Acetonitrile gradient; Detector: UV or ELSD | Purity assessment |

| GC-MS | Column: Capillary column (e.g., DB-5ms); Temperature program; Detector: Mass Spectrometer | Purity assessment and identification of impurities |

Visualization of Workflows

Synthesis Workflow

References

- 1. makingcosmetics.com [makingcosmetics.com]

- 2. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]

- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 6. chromtech.com [chromtech.com]

- 7. m.youtube.com [m.youtube.com]

- 8. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 9. Lactate isotopomer analysis by 1H NMR spectroscopy: consideration of long-range nuclear spin-spin interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. NMR Analysis of Poly(Lactic Acid) via Statistical Models [mdpi.com]

- 11. High-performance liquid chromatography and gas chromatography to set the analysis method of stearoyl lactylate, a food emulsifier - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Reversed-Phase-HPLC Assay Method for Simultaneous Estimation of Sorbitol, Sodium Lactate, and Sodium Chlorides in Pharmaceutical Formulations and Drug Solution for Infusion [scirp.org]

- 13. ijsr.net [ijsr.net]

- 14. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical and Physical Properties of Isostearyl Lactate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isostearyl lactate is the ester formed from the reaction of isostearyl alcohol and lactic acid.[1] It is a versatile ingredient employed in the cosmetic and pharmaceutical industries primarily for its emollient and skin-conditioning properties.[2] This technical guide provides a comprehensive overview of the chemical and physical characteristics of this compound, detailed experimental protocols for their determination, and visual representations of its synthesis and functional mechanism.

Chemical and Physical Properties

General and Chemical Properties

| Property | Value | Reference |

| Chemical Name | Isostearyl 2-hydroxypropanoate | |

| INCI Name | This compound | [2] |

| CAS Number | 42131-28-2 | [4] |

| EC Number | 255-674-0 | [2] |

| Molecular Formula | C21H42O3 | [5] |

| Molecular Weight | 342.56 g/mol | [5] |

| Appearance | Pale yellow liquid | [1][3] |

Physicochemical Properties

| Property | Value | Reference |

| Boiling Point | 374.48 °C (estimated) | [5][6] |

| Flash Point | 174.50 °C (estimated) | [5][6] |

| logP (o/w) | 7.957 (estimated) | [5][6] |

| Water Solubility | 0.00717 mg/L @ 25 °C (estimated) | [5][6] |

| Solubility in other solvents | Soluble in silicones | [1][3] |

| pH (2% aqueous solution) | 4.0 - 5.0 | [1] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties of this compound are provided below. These protocols are based on internationally recognized standards.

Determination of Water Solubility (OECD Guideline 105)

The water solubility of a substance is determined by the flask method or the column elution method as specified in OECD Guideline 105. Given the very low estimated water solubility of this compound, the column elution method is likely more appropriate.

Principle: A column is packed with an inert support material coated with the test substance. Water is passed through the column at a slow, controlled rate. The concentration of the substance in the eluate is measured over time until a plateau is reached, which represents the saturation concentration (water solubility).

Apparatus:

-

Chromatography column with a temperature control jacket.

-

Metering pump for delivering a constant, slow flow of water.

-

Inert support material (e.g., glass beads, silica).

-

Analytical instrument for concentration measurement (e.g., HPLC, GC-MS).

Procedure:

-

The support material is coated with an excess of this compound.

-

The coated support is packed into the chromatography column.

-

Distilled water is pumped through the column at a constant, low flow rate.

-

Fractions of the eluate are collected at regular intervals.

-

The concentration of this compound in each fraction is determined using a suitable analytical method.

-

The flow rate is then halved and the process is repeated. If the solubility values from both flow rates are in agreement, the test is considered valid.

Determination of Pour Point (ASTM D97)

Since this compound is a liquid at room temperature, its pour point, the lowest temperature at which it will flow, is a relevant parameter.

Principle: The sample is cooled at a specified rate and examined at intervals of 3°C for flow characteristics. The lowest temperature at which movement of the specimen is observed is recorded as the pour point.

Apparatus:

-

Test jar

-

Thermometer

-

Cork

-

Jacket

-

Cooling bath

Procedure:

-

The sample is poured into the test jar to the prescribed level.

-

If necessary, the sample is heated to dissolve any waxes.

-

The test jar is placed in a cooling bath.

-

At each test temperature, which is a multiple of 3°C, the jar is removed and tilted to ascertain whether the sample flows.

-

The test is complete when the sample shows no movement when the jar is held horizontally for 5 seconds.

-

The pour point is taken as 3°C above the temperature at which the sample ceased to flow.

Determination of Viscosity (Rotational Viscometer Method)

The viscosity of this compound can be determined using a rotational viscometer.

Principle: A spindle is rotated in the sample at a controlled speed, and the torque required to overcome the viscous resistance of the fluid is measured. This torque is proportional to the viscosity of the fluid.

Apparatus:

-

Rotational viscometer with appropriate spindles.

-

Temperature-controlled water bath.

-

Beaker.

Procedure:

-

The sample is placed in a beaker and allowed to reach thermal equilibrium in the temperature-controlled bath.

-

The viscometer is calibrated and the appropriate spindle is selected.

-

The spindle is immersed in the sample to the correct depth.

-

The spindle is rotated at a known speed, and the torque reading is recorded.

-

The viscosity is calculated from the torque reading, spindle geometry, and rotational speed.

Determination of Acid Value

The acid value is the number of milligrams of potassium hydroxide (KOH) required to neutralize the free fatty acids in one gram of the substance.

Principle: The sample is dissolved in a suitable solvent and titrated with a standardized solution of potassium hydroxide using a colorimetric indicator.

Apparatus:

-

Burette

-

Conical flask

-

Hot plate

Procedure:

-

A known weight of this compound is dissolved in a mixture of neutralized ethanol.

-

A few drops of phenolphthalein indicator are added.

-

The solution is titrated with a standardized solution of alcoholic potassium hydroxide until a faint pink color persists for at least 15 seconds.

-

The acid value is calculated using the following formula: Acid Value = (56.1 * V * N) / W Where: V = volume of KOH solution used (mL) N = normality of the KOH solution W = weight of the sample (g)

Determination of Ester Value

The ester value is the number of milligrams of potassium hydroxide required to saponify the esters in one gram of the substance.

Principle: A known weight of the sample is refluxed with an excess of standardized alcoholic potassium hydroxide. The unreacted KOH is then back-titrated with a standard acid.

Apparatus:

-

Reflux condenser

-

Round-bottom flask

-

Burette

-

Water bath

Procedure:

-

A known weight of this compound is added to a flask containing a known excess of standardized alcoholic potassium hydroxide.

-

The mixture is refluxed for a specified time to ensure complete saponification.

-

After cooling, the excess KOH is titrated with a standardized solution of hydrochloric acid using phenolphthalein as an indicator.

-

A blank determination is carried out simultaneously under the same conditions.

-

The ester value is calculated from the difference between the saponification value and the acid value.

Mandatory Visualizations

Caption: Synthesis of this compound via Esterification.

Caption: Emollient action of this compound on the skin.

Conclusion

This compound is a well-established emollient and skin-conditioning agent with a favorable safety profile. While specific experimental data for some of its physical properties are not widely published, standardized methodologies exist for their precise determination. This guide provides researchers, scientists, and drug development professionals with the foundational knowledge of this compound's properties and the means to conduct further characterization as required for their specific applications.

References

Isostearyl Lactate: An In-Depth Technical Guide on its Mechanism of Action on the Skin Barrier

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isostearyl lactate, the ester of isostearyl alcohol and lactic acid, is a multifunctional ingredient that plays a significant role in maintaining and improving the integrity of the skin barrier. While direct, extensive research on the combined molecule is limited, a comprehensive understanding of its mechanism of action can be derived from the well-documented effects of its constituent parts. This compound is hypothesized to function through a dual mechanism: the isostearyl moiety provides emollience and enhances the lipid structure of the stratum corneum, while the lactate moiety actively stimulates the synthesis of essential barrier lipids, particularly ceramides, and contributes to skin hydration. This guide synthesizes the available scientific evidence to provide a detailed technical overview of how this compound reinforces the skin's protective barrier.

The Skin Barrier: A Brief Overview

The outermost layer of the skin, the stratum corneum (SC), is often described by the "brick and mortar" model. The "bricks" are the corneocytes (terminally differentiated keratinocytes), and the "mortar" is the intercellular lipid matrix. This lipid matrix, crucial for the skin's barrier function, is primarily composed of ceramides, cholesterol, and free fatty acids. A well-functioning skin barrier prevents transepidermal water loss (TEWL) and protects against the ingress of external irritants and allergens.

Figure 1: Simplified "Brick and Mortar" model of the stratum corneum.

Proposed Dual Mechanism of Action of this compound

This compound's efficacy in skin barrier enhancement is attributed to the synergistic actions of its two components.

The Role of the Isostearyl Moiety: Emollience and Lipid Matrix Integration

Isostearyl alcohol is a branched-chain fatty alcohol known for its emollient properties.[1][2] Unlike short-chain alcohols that can be drying, fatty alcohols are beneficial for the skin barrier.[2]

-

Emollience and Occlusion: As an emollient, the isostearyl portion of the molecule helps to soften and smooth the skin by filling the spaces between corneocytes. It forms a thin, protective layer on the skin's surface that helps to reduce TEWL by locking in moisture.[1][2]

-

Lipid Matrix Integration: The lipophilic nature of the isostearyl chain allows it to integrate into the intercellular lipid matrix of the stratum corneum. This integration can help to improve the fluidity and organization of the lipid lamellae, further reinforcing the barrier. A study on isostearyl isostearate, a similar molecule, suggested that it improves the water permeability barrier function by positively influencing the phase behavior of stratum corneum lipids.[3]

The Role of the Lactate Moiety: Active Barrier Stimulation

Lactic acid, an alpha-hydroxy acid (AHA), is a key component of the skin's natural moisturizing factor (NMF).[4][5] Beyond its function as a humectant, lactic acid actively participates in the biological processes that strengthen the skin barrier.

-

Stimulation of Ceramide Synthesis: This is the most significant action of the lactate moiety. Studies have shown that lactic acid, particularly the L-isomer, increases the production of ceramides by keratinocytes.[6][7] Ceramides are critical for the structural integrity of the skin barrier, and their depletion is associated with dry skin conditions. The application of L-lactic acid has been shown to increase ceramide levels in vitro by approximately 300%.[7]

-

Enhanced Hydration: As a component of NMF, lactic acid helps to bind water within the stratum corneum, thereby increasing skin hydration.[4][5]

Figure 2: Proposed dual mechanism of action of this compound.

Quantitative Data on Skin Barrier Effects

Table 1: In Vitro Effects of Lactic Acid on Ceramide Synthesis in Keratinocytes

| Treatment | Concentration | % Increase in Ceramide Synthesis (vs. Control) | Reference |

|---|---|---|---|

| L-Lactic Acid | 20 mM | ~300% | [7] |

| D-Lactic Acid | 20 mM | ~100% | [6] |

| D,L-Lactic Acid | 20 mM | Not specified, but less than L-lactic acid |[6] |

Table 2: In Vivo Effects of Lactic Acid Formulations on Stratum Corneum Ceramide Levels

| Treatment | Concentration | % Increase in SC Ceramide Levels (vs. Placebo) | Duration | Reference |

|---|---|---|---|---|

| L-Lactic Acid Lotion | 4% | 48% | 4 weeks | [6] |

| D,L-Lactic Acid Lotion | 4% | 25% | 4 weeks | [6] |

| D-Lactic Acid Lotion | 4% | No significant effect | 4 weeks |[6] |

Influence on Skin Barrier Proteins

The integrity of the skin barrier also depends on key structural proteins such as filaggrin, loricrin, and involucrin, which are involved in the formation of the cornified envelope of corneocytes.

-

Filaggrin: Lactate has been shown to enhance filaggrin gene transcription, which is crucial for the aggregation of keratin filaments and the production of NMF components.[8] However, it is noteworthy that high concentrations (5-10%) of lactic acid have been associated with a downregulation of filaggrin expression.[9]

-

Loricrin and Involucrin: These are major protein components of the cornified envelope. While direct evidence for this compound's effect is lacking, the overall improvement in keratinocyte differentiation and barrier function suggests a potential positive influence on the expression and incorporation of these proteins. Th2 cytokines, which are implicated in barrier dysfunction, are known to down-regulate loricrin and involucrin expression.[10] By improving barrier health, ingredients like this compound may help mitigate the impact of such inflammatory mediators.

Experimental Protocols

The assessment of an ingredient's effect on the skin barrier involves a combination of in vitro, ex vivo, and in vivo clinical studies.

In Vitro Assessment of Ceramide Synthesis in Keratinocyte Cultures

-

Objective: To quantify the effect of a test substance on the synthesis of ceramides in human keratinocytes.

-

Methodology:

-

Cell Culture: Normal Human Epidermal Keratinocytes (NHEK) are cultured in a specialized keratinocyte growth medium.

-

Treatment: Upon reaching a certain confluency, the cells are treated with the test substance (e.g., this compound at various concentrations) and a vehicle control.

-

Lipid Extraction: After a defined incubation period (e.g., 24-48 hours), the cells are harvested, and total lipids are extracted using a solvent system such as chloroform:methanol.

-

Lipid Analysis: The extracted lipids are separated and quantified using High-Performance Thin-Layer Chromatography (HPTLC) or more advanced techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and measure the different ceramide species.

-

Data Analysis: The amount of each ceramide species in the treated groups is compared to the vehicle control to determine the percentage increase in synthesis.

-

References

- 1. nbinno.com [nbinno.com]

- 2. duboisbeauty.com [duboisbeauty.com]

- 3. Superior effect of isostearyl isostearate on improvement in stratum corneum water permeability barrier function as examined by the plastic occlusion stress test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lactic Acid Skin Barrier Repair & Skincare Benefits [andymillward-facialist.co.uk]

- 5. ixorabb.com [ixorabb.com]

- 6. Effect of lactic acid isomers on keratinocyte ceramide synthesis, stratum corneum lipid levels and stratum corneum barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. us.typology.com [us.typology.com]

- 8. Lactate in skin homeostasis: metabolism, skin barrier, and immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Loricrin and involucrin expression is down-regulated by Th2 cytokines through STAT-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Isostearyl Lactate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isostearyl lactate, the ester of isostearyl alcohol and lactic acid, is a versatile emollient and skin conditioning agent utilized in a variety of cosmetic and pharmaceutical formulations.[1][2] A thorough understanding of its molecular structure and purity is paramount for ensuring product quality, stability, and performance. This technical guide provides a comprehensive overview of the spectroscopic techniques applicable to the analysis of this compound. Due to the limited availability of direct spectroscopic data for this compound in published literature, this guide synthesizes information from analogous long-chain O-alkanoyl lactates and fundamental principles of spectroscopic analysis for fatty acid esters. The methodologies and expected spectral data presented herein serve as a robust framework for the characterization of this compound in a research and development setting.

Introduction

This compound is a branched-chain fatty acid ester that offers unique sensory and functional properties in topical preparations. Its chemical structure, consisting of a C18 iso-stearyl aliphatic chain linked to a lactate moiety, imparts desirable characteristics such as lubricity, substantivity, and a non-greasy feel. The precise spectroscopic fingerprint of this compound is crucial for its identification, purity assessment, and the study of its interactions within complex formulations. This document outlines the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the comprehensive analysis of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the spectroscopic analysis of this compound. These predictions are based on data reported for analogous long-chain O-alkanoyl lactates, such as stearoyl lactic acid, and general principles of spectroscopy.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| -CH₃ (isostearyl chain) | ~ 0.88 | t |

| -CH- (isostearyl chain branch) | ~ 1.55 | m |

| -(CH₂)n- (isostearyl chain) | ~ 1.25 | br s |

| -CH₂-O-C=O (isostearyl) | ~ 4.20 | t |

| -CH₃ (lactate) | ~ 1.45 | d |

| -CH(OH)- (lactate) | ~ 4.30 | q |

| -OH (lactate) | Variable | s |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Carbon | Predicted Chemical Shift (ppm) |

| -CH₃ (isostearyl chain) | ~ 14.1 |

| -(CH₂)n- (isostearyl chain) | ~ 22.7 - 31.9 |

| -CH₂-O-C=O (isostearyl) | ~ 65.0 |

| -CH₃ (lactate) | ~ 20.5 |

| -CH(OH)- (lactate) | ~ 69.0 |

| -C=O (ester) | ~ 175.0 |

Infrared (IR) Spectroscopy

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (hydroxyl) | 3500 - 3200 | Broad, Medium |

| C-H stretch (aliphatic) | 2955 - 2850 | Strong |

| C=O stretch (ester) | ~ 1735 | Strong |

| C-O stretch (ester) | 1300 - 1150 | Strong |

| C-H bend (aliphatic) | 1465 - 1375 | Medium |

Mass Spectrometry (MS)

Table 4: Predicted Key Mass Fragments for this compound (Electron Ionization)

| m/z | Predicted Fragment Ion |

| [M]+ | Molecular Ion |

| [M - 18]+ | Loss of H₂O |

| [M - 45]+ | Loss of -COOH |

| [M - 89]+ | Loss of lactate moiety |

| 255 | Isostearyl fragment (C₁₈H₃₉) |

| 90 | Lactic acid |

| 73 | [CH(OH)COOH]+ |

| 45 | [COOH]+ |

Experimental Protocols

The following are detailed, hypothetical protocols for the spectroscopic analysis of this compound, adapted from methodologies used for similar long-chain esters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire spectra at 25 °C.

-

Use a spectral width of 16 ppm.

-

Employ a 30-degree pulse angle.

-

Set the relaxation delay to 1.0 s.

-

Accumulate 16 scans.

-

-

¹³C NMR Acquisition:

-

Acquire spectra at 25 °C.

-

Use a spectral width of 250 ppm.

-

Employ a 45-degree pulse angle.

-

Set the relaxation delay to 2.0 s.

-

Accumulate 1024 scans.

-

-

Data Processing: Process the free induction decay (FID) with an exponential multiplication (line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C) and Fourier transform. Phase and baseline correct the resulting spectra. Reference the spectra to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in this compound.

Methodology:

-

Sample Preparation: Apply a thin film of neat this compound liquid onto a potassium bromide (KBr) or sodium chloride (NaCl) salt plate.

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record the spectrum in the mid-IR range (4000-400 cm⁻¹).

-

Co-add 32 scans to improve the signal-to-noise ratio.

-

Set the spectral resolution to 4 cm⁻¹.

-

-

Data Processing: Perform a background subtraction using a spectrum of the clean, empty salt plate. Identify and label the major absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Preparation: Dissolve this compound in a suitable volatile solvent (e.g., methanol or hexane) to a concentration of approximately 1 mg/mL.

-

Instrumentation: Employ a Gas Chromatograph-Mass Spectrometer (GC-MS) with an electron ionization (EI) source or a Liquid Chromatograph-Mass Spectrometer (LC-MS) with an electrospray ionization (ESI) source.

-

GC-MS (EI) Parameters:

-

GC: Use a capillary column suitable for fatty acid esters (e.g., DB-5ms). Program the oven temperature from an initial temperature of 100 °C to a final temperature of 300 °C at a rate of 10 °C/min.

-

MS: Set the ion source temperature to 230 °C and the electron energy to 70 eV. Scan a mass range of m/z 40-600.

-

-

LC-MS (ESI) Parameters:

-

LC: Use a C18 reverse-phase column. Employ a gradient elution with a mobile phase consisting of water and acetonitrile, both with 0.1% formic acid.

-

MS: Operate in positive ion mode. Set the capillary voltage to 3.5 kV, the cone voltage to 30 V, and the source temperature to 120 °C. Scan a mass range of m/z 100-800.

-

-

Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways consistent with the observed spectrum.

Visualizations

Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

Conclusion

References

Isostearyl Lactate: A Technical Guide to Solubility in Cosmetic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isostearyl lactate, the ester of isostearyl alcohol and lactic acid, is a versatile emollient and skin conditioning agent valued in the cosmetics industry for its ability to reduce the tackiness and drag of polymers in formulations. A thorough understanding of its solubility in various cosmetic solvents is critical for formulators to ensure product stability, efficacy, and aesthetic appeal. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, a detailed experimental protocol for determining its solubility, and a logical workflow for assessing solvent compatibility. While specific quantitative data is limited in publicly available literature, this guide synthesizes available information and provides a framework for empirical determination.

Solubility Profile of this compound

Table 1: Qualitative Solubility of this compound in Common Cosmetic Solvents

| Solvent Class | Representative Solvents | Expected Solubility | Rationale / Citation |

| Silicones | Cyclopentasiloxane, Dimethicone | Soluble / Miscible | Multiple sources explicitly state that this compound is soluble in silicones.[1][2] |

| Esters | Isopropyl Myristate, Caprylic/Capric Triglyceride | Expected to be Soluble / Miscible | As an ester itself, this compound is anticipated to be miscible with other non-polar to moderately polar cosmetic esters due to the principle of "like dissolves like." |

| Hydrocarbons | Mineral Oil, Isododecane | Expected to be Soluble / Miscible | The long, branched alkyl chain of this compound suggests good solubility in non-polar hydrocarbon solvents. |

| Fatty Alcohols | Isostearyl Alcohol, Octyldodecanol | Expected to be Soluble / Miscible | The isostearyl moiety of the molecule indicates likely miscibility with other fatty alcohols. |

| Glycols | Propylene Glycol, Butylene Glycol | Expected to be Sparingly Soluble to Insoluble | Glycols are significantly more polar than this compound, suggesting limited miscibility. For comparison, other lactate esters like myristyl lactate and cetyl lactate are soluble in propylene glycol.[3] |

| Ethanol | Ethanol | Expected to be Soluble to Sparingly Soluble | The solubility will likely depend on the concentration and presence of water. Some lactate esters are soluble in ethanol.[3] |

| Polar Solvents | Water, Glycerin | Insoluble | The estimated water solubility is extremely low (0.00717 mg/L at 25°C), which is consistent with its large, non-polar structure.[4][5] Other lactate esters are also noted as insoluble in water and glycerin.[3] |

Note: "Soluble/Miscible" indicates that this compound is expected to form a clear, single-phase solution at typical cosmetic use levels. "Sparingly Soluble" suggests limited miscibility, and "Insoluble" indicates no significant dissolution.

Experimental Protocol for Determining Solubility

The following protocol outlines a standard visual miscibility test, a common method in cosmetic science for determining the solubility of an ingredient in a solvent. This method is straightforward and provides the practical information needed for formulation development.

Objective: To determine the solubility of this compound in a range of cosmetic solvents at various concentrations and temperatures.

Materials:

-

This compound

-

A selection of cosmetic solvents (e.g., Cyclomethicone D5, Dimethicone 350 cst, Isopropyl Myristate, Caprylic/Capric Triglyceride, Mineral Oil, Propylene Glycol, Ethanol)

-

Glass vials or test tubes with closures

-

Calibrated pipettes or burettes

-

Vortex mixer

-

Water bath or incubator capable of maintaining 25°C and 40°C

-

Light source with a dark background for visual inspection

Methodology:

-

Preparation of Samples:

-

Label a series of glass vials for each solvent to be tested.

-

For each solvent, prepare a set of vials with increasing concentrations of this compound (e.g., 1%, 5%, 10%, 25%, 50% w/w).

-

Accurately weigh the required amount of the cosmetic solvent into each vial.

-

Subsequently, add the corresponding weight of this compound to each vial.

-

-

Mixing and Equilibration:

-

Securely cap the vials.

-

Thoroughly mix the contents of each vial using a vortex mixer for 2 minutes to ensure intimate contact between the solute and solvent.

-

Place the vials in a temperature-controlled water bath or incubator set to 25°C.

-

Allow the samples to equilibrate for 24 hours. Intermittently, gently agitate the vials to facilitate dissolution.

-

-

Visual Assessment at 25°C:

-

After 24 hours, remove the vials from the controlled temperature environment.

-

Visually inspect each vial against a dark background with a good light source.

-

Record the appearance of the solution using the following criteria:

-

Clear and Bright: A single, transparent phase indicates complete solubility.

-

Hazy or Cloudy: Indicates partial solubility or the formation of an emulsion.

-

Two Distinct Phases: Indicates insolubility.

-

Presence of Undissolved Material: Indicates that the saturation point has been exceeded.

-

-

-

Assessment at Elevated Temperature (Optional but Recommended):

-

For samples that are not fully soluble at 25°C, increase the temperature of the water bath to 40°C.

-

Place the vials in the 40°C bath and allow them to equilibrate for at least 4 hours, with intermittent mixing.

-

Visually assess the samples at 40°C using the same criteria as in step 3.

-

After the assessment at 40°C, allow the samples to cool to room temperature (25°C) and observe for any signs of precipitation or phase separation, which would indicate temperature-dependent solubility.

-

-

Data Recording:

-

Record the solubility observations for each concentration and temperature in a structured table.

-

Visualization of Experimental and Logical Workflows

The following diagrams illustrate the logical relationships in solubility testing and the experimental workflow.

Caption: Logical workflow for solubility assessment.

Caption: Step-by-step experimental workflow.

Conclusion

This compound is a valuable emollient with a solubility profile that favors non-polar and silicone-based cosmetic solvents. While quantitative data remains scarce, the provided qualitative assessment and detailed experimental protocol offer a robust framework for formulation scientists. Empirical testing using the outlined visual miscibility method is strongly recommended to determine the precise solubility of this compound in specific solvent systems and at desired concentrations, ensuring the development of stable and aesthetically pleasing cosmetic products.

References

An In-Depth Technical Guide to the Interaction of Isostearyl Lactate with Stratum Corneum Lipids

For Researchers, Scientists, and Drug Development Professionals

Abstract

The stratum corneum (SC), the outermost layer of the epidermis, serves as the primary barrier against exogenous substances and prevents excessive water loss. This barrier function is principally attributed to the unique organization of its intercellular lipids, a complex mixture of ceramides, cholesterol, and free fatty acids. Isostearyl lactate, an ester of isostearyl alcohol and lactic acid, is a widely used emollient in cosmetic and pharmaceutical formulations. While its skin-conditioning properties are well-established, a detailed understanding of its molecular interactions with the SC lipid matrix is crucial for optimizing its use in formulations designed to modulate skin barrier function. This technical guide synthesizes the current understanding of SC lipid architecture and explores the hypothesized mechanisms by which this compound interacts with and influences this critical barrier. Drawing upon data from analogous branched-chain esters and lactate compounds, this document provides a comprehensive theoretical framework for its mode of action, alongside detailed experimental protocols for its empirical validation.

The Stratum Corneum Lipid Matrix: A Highly Ordered Barrier

The "bricks and mortar" model of the stratum corneum aptly describes its structure, with corneocytes (bricks) embedded in a continuous lipid matrix (mortar). This lipid matrix is not an amorphous mixture but a highly organized, multi-lamellar structure. The primary lipid components are:

-

Ceramides (approx. 50% by weight): A diverse class of sphingolipids that are crucial for the structural integrity of the lamellae.

-

Cholesterol (approx. 25% by weight): A rigid steroid molecule that modulates the fluidity and packing of the lipid matrix.

-

Free Fatty Acids (approx. 15% by weight): Predominantly long-chain saturated fatty acids that contribute to the dense packing of the lipid layers.

These lipids are arranged in two main lamellar phases with repeat distances of approximately 6 nm (short periodicity phase, SPP) and 13 nm (long periodicity phase, LPP). Within these lamellae, the lipid acyl chains are predominantly in a tightly packed, all-trans conformation, forming crystalline orthorhombic or hexagonal lattices. This high degree of order is fundamental to the barrier function of the SC.

This compound: Physicochemical Properties

This compound is the ester of isostearyl alcohol, a branched-chain fatty alcohol, and lactic acid. Its chemical structure confers amphiphilic properties, with a hydrophilic lactate headgroup and a lipophilic, branched isostearyl tail.

| Property | Value | Reference |

| Chemical Name | 2-hydroxypropanoic acid, isostearyl ester | [1] |

| CAS Number | 42131-28-2 | [1] |

| Molecular Formula | C21H42O3 | [1] |

| Molecular Weight | 342.56 g/mol | [1] |

| logP (o/w) | ~7.96 (estimated) | [1] |

| Solubility | Insoluble in water | [1] |

Table 1: Physicochemical Properties of this compound.

The branched nature of the isostearyl chain is a key feature, as it is expected to disrupt the highly ordered packing of the straight-chain lipids of the stratum corneum.

Hypothesized Interaction of this compound with Stratum Corneum Lipids

Direct experimental data on the molecular interaction of this compound with SC lipids is limited. However, based on its chemical structure and studies on analogous molecules, a multi-faceted mechanism of action can be proposed.

Intercalation and Disruption of Lipid Packing

Due to its lipophilic character, this compound is expected to partition into the intercellular lipid matrix of the stratum corneum. The bulky, branched isostearyl chain is hypothesized to insert between the endogenous straight-chain ceramides and fatty acids. This intercalation would disrupt the tight, ordered orthorhombic packing of the SC lipids, leading to an increase in the fluidity of the lipid bilayers. This is a common mechanism for many penetration enhancers.[2]

Influence of the Lactate Moiety

The lactate headgroup of the molecule can also contribute to its effects on the skin barrier. Lactic acid is a known alpha-hydroxy acid (AHA) that can influence the stratum corneum. Studies have shown that lactic acid, particularly the L-isomer, can stimulate the biosynthesis of ceramides by keratinocytes.[3] This increase in ceramide levels can lead to an improved lipid barrier. While this compound is an ester, it is possible that enzymatic hydrolysis in the skin could release lactic acid, thereby contributing to ceramide synthesis over time. Furthermore, the hydrophilic lactate group may interact with the polar headgroups of the SC lipids, potentially altering the interfacial properties of the lipid lamellae.

Experimental Protocols for Elucidating the Interaction

To empirically validate the hypothesized mechanisms of action of this compound on the stratum corneum lipids, a combination of biophysical and analytical techniques can be employed.

Preparation of Stratum Corneum Sheets and Model Lipid Membranes

-

Ex Vivo Human or Porcine Skin: Full-thickness skin is obtained and the subcutaneous fat is removed. The skin is then subjected to heat separation (e.g., 60°C for 2 minutes) to separate the epidermis from the dermis. The stratum corneum is then isolated from the epidermis by trypsin digestion (e.g., 0.1% trypsin solution at 37°C). The isolated SC sheets are then cleaned and dried.

-

Model Lipid Membranes: A mixture of synthetic ceramides, cholesterol, and free fatty acids in a molar ratio mimicking that of the native stratum corneum is dissolved in an organic solvent (e.g., chloroform/methanol 2:1 v/v). This solution is then dried to a thin film under a stream of nitrogen and subsequently hydrated with a buffer solution to form multilamellar vesicles.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

This technique is used to probe the conformational order and packing of the lipid acyl chains.

-

Sample Preparation: Isolated SC sheets are treated with a solution of this compound (e.g., in a volatile solvent which is then allowed to evaporate) or a formulation containing it. Control samples are treated with the vehicle alone.

-

Measurement: The treated SC sheet is mounted on an ATR crystal. FTIR spectra are recorded over a range of temperatures.

-

Data Analysis: The peak positions of the symmetric (νsCH₂) and asymmetric (νasCH₂) methylene stretching vibrations (around 2850 cm⁻¹ and 2920 cm⁻¹, respectively) are analyzed. A shift to higher wavenumbers indicates a decrease in the conformational order (increased number of gauche conformers) and increased fluidity of the lipid chains.

Small-Angle X-ray Scattering (SAXS)

SAXS is employed to determine the effect of this compound on the lamellar organization of the SC lipids.

-

Sample Preparation: Hydrated SC sheets or model lipid membranes, treated with this compound, are placed in a sample holder.

-

Measurement: The sample is exposed to a collimated X-ray beam, and the scattered X-rays are collected on a 2D detector.

-

Data Analysis: The scattering patterns provide information on the repeat distances of the lamellar phases (SPP and LPP). An increase or decrease in the d-spacing, or a loss of long-range order, would indicate an interaction of this compound with the lamellar structure.

Differential Scanning Calorimetry (DSC)

DSC is used to investigate the effect of this compound on the phase transition temperatures of the SC lipids.

-

Sample Preparation: Small, weighed amounts of treated and untreated SC are hermetically sealed in aluminum pans.

-

Measurement: The samples are heated at a controlled rate, and the heat flow into the sample is measured as a function of temperature.

-

Data Analysis: The thermograms will show endothermic transitions corresponding to the melting of the different lipid domains. A shift in the transition temperatures to lower values or a broadening of the peaks would indicate a fluidizing effect of this compound.

Summary of Potential Quantitative Effects

While direct quantitative data for this compound is scarce, the following table summarizes the expected effects based on the behavior of analogous compounds, which can serve as a hypothesis for future experimental work.

| Parameter | Expected Effect of this compound | Rationale (based on analogous compounds) |

| CH₂ Stretching Frequency (FTIR) | Increase (shift to higher wavenumber) | Branched chains disrupt packing, increasing gauche conformers.[4] |

| Lamellar Repeat Distance (SAXS) | Potential for slight increase or disordering | Intercalation of a bulky molecule may expand the lamellae or disrupt long-range order. |

| Lipid Phase Transition Temperature (DSC) | Decrease and/or broadening of transitions | Disruption of crystalline packing leads to melting at lower temperatures.[5] |

| Transepidermal Water Loss (TEWL) | Variable: potential for initial increase (disruption) followed by decrease (ceramide synthesis) | Initial barrier disruption can increase TEWL, while long-term ceramide stimulation can improve barrier function.[3][6] |

Table 2: Hypothesized Quantitative Effects of this compound on Stratum Corneum Lipids.

Conclusion

This compound's interaction with the stratum corneum is likely a complex, dual-mechanism process. Its branched lipophilic tail is poised to fluidize the intercellular lipid matrix by disrupting the highly ordered packing of the endogenous lipids. Concurrently, the lactate moiety, potentially through enzymatic release, may stimulate ceramide biosynthesis, thereby contributing to the long-term improvement of the skin barrier. This combination of immediate emollience and potential for long-term barrier enhancement makes this compound a valuable ingredient in advanced skincare and topical drug delivery systems. The experimental protocols outlined in this guide provide a robust framework for the quantitative characterization of these interactions, which will be instrumental in the rational design of next-generation dermatological products. Further research is warranted to provide direct evidence for these hypothesized mechanisms and to quantify the extent of this compound's influence on the multifaceted properties of the stratum corneum.

References

- 1. researchgate.net [researchgate.net]

- 2. Optical clearing agent reduces scattering of light by the stratum corneum and modulates the physical properties of coenocytes via hydration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of lactic acid isomers on keratinocyte ceramide synthesis, stratum corneum lipid levels and stratum corneum barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alcohol's Effects on Lipid Bilayer Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] Effect of the lactic acid bacterium Streptococcus thermophilus on ceramide levels in human keratinocytes in vitro and stratum corneum in vivo. | Semantic Scholar [semanticscholar.org]

- 6. Stratum Corneum Function: A Structural Study with Dynamic Synchrotron X-ray Diffraction Experiments [jstage.jst.go.jp]

The Pivotal Role of the Lactic Acid Moiety in the Functionality of Isostearyl Lactate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isostearyl lactate, the ester of isostearyl alcohol and lactic acid, is a multifunctional ingredient widely utilized in the cosmetic and pharmaceutical industries. While the isostearyl alcohol portion primarily contributes to the emollient properties of the molecule, the lactic acid moiety plays a critical and multifaceted role in its overall functionality. This technical guide delves into the specific contributions of the lactic acid moiety to this compound's performance as a skin conditioning agent, a modulator of sensory properties, and a potential enhancer of dermal penetration. This document provides an in-depth analysis of the underlying mechanisms, supported by available data and detailed experimental protocols.

Introduction

This compound is principally recognized for its emollient and skin-conditioning effects, imparting a smooth and soft feel to the skin.[1][2] It is synthesized through the direct esterification of isostearyl alcohol, a branched-chain fatty alcohol, with lactic acid, an alpha-hydroxy acid (AHA).[3] This combination results in a molecule with unique properties that extend beyond simple emolliency. The lactic acid component is instrumental in defining the molecule's interaction with the skin, influencing hydration, barrier function, and the overall sensory experience of a formulation.

Physicochemical Properties of this compound

| Property | Value | Reference |

| INCI Name | This compound | [2] |

| CAS Number | 42131-28-2 | [3] |

| Appearance | Pale yellow liquid | [3] |

| Solubility | Soluble in silicones | [3] |

| pH (2% aqueous solution) | 4.0 - 5.0 | [3] |

The Functional Significance of the Lactic Acid Moiety

The presence of the lactic acid moiety in the this compound structure is central to its diverse functionalities in topical formulations.

Skin Conditioning and Moisturization

Lactic acid is a well-established humectant and a key component of the skin's natural moisturizing factor (NMF).[4][5] When esterified in this compound, the lactate portion retains its ability to interact with the skin's surface, contributing to enhanced hydration.

Mechanism of Action:

The hydroxyl group of the lactic acid moiety can form hydrogen bonds with water molecules, attracting and holding moisture in the stratum corneum. Furthermore, lactic acid has been shown to stimulate ceramide biosynthesis in keratinocytes.[6] Ceramides are essential lipids for maintaining the integrity of the skin barrier and preventing transepidermal water loss (TEWL). An in vitro study demonstrated that L-lactic acid could increase ceramide levels in epidermal cells by approximately 300%.[6]

Signaling Pathway for Lactic Acid-Induced Ceramide Synthesis:

Caption: Lactic acid moiety's role in enhancing ceramide synthesis.

Regulation of Cutaneous pH and Microbiome

The acidic nature of the lactic acid moiety, reflected in the pH of this compound solutions, can help maintain the skin's natural acidic mantle.[3] A lower skin surface pH is crucial for the activity of enzymes involved in the synthesis and maturation of the skin barrier and for fostering a healthy skin microbiome.

Modulation of Formulation Aesthetics: Tackiness Reduction

A significant attribute of this compound is its ability to reduce the tackiness and drag of polymers in cosmetic formulations.[3] This is particularly valuable in products containing high concentrations of polymeric thickening agents or film formers, which can leave an undesirable sticky residue on the skin.

Logical Relationship for Tackiness Reduction:

Caption: this compound's role in reducing polymer-induced tackiness.

Potential as a Dermal Penetration Enhancer

Emerging research suggests that lactate esters can act as penetration enhancers for the percutaneous delivery of active pharmaceutical ingredients (APIs).[6] The lactic acid moiety, in combination with the lipophilic isostearyl chain, creates a molecule with surfactant-like properties that can interact with the stratum corneum.

Mechanism of Penetration Enhancement:

Lactate esters are thought to enhance skin permeation by disrupting the highly ordered lipid structure of the stratum corneum.[6] The lipophilic isostearyl tail can intercalate into the lipid bilayers, while the hydrophilic lactate head can interact with the polar components of the skin, leading to a transient increase in fluidity and permeability. Studies have shown that the enhancement effect of lactate esters is dependent on the chain length of the fatty alcohol moiety and the lipophilicity of the drug being delivered.[6]

Experimental Protocols

Synthesis of this compound

A general procedure for the synthesis of this compound via direct esterification is as follows:

-

Reactants: Isostearyl alcohol and lactic acid (typically an 85-90% aqueous solution) are charged into a reaction vessel equipped with a stirrer, thermometer, and a condenser for water removal.

-

Catalyst: An acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is added in a catalytic amount.

-

Reaction Conditions: The mixture is heated to a temperature between 100°C and 250°C under an inert atmosphere (e.g., nitrogen) to prevent oxidation.[7]

-

Water Removal: The water of esterification and the water initially present in the lactic acid solution are continuously removed by distillation to drive the reaction to completion.

-

Monitoring: The reaction progress is monitored by measuring the acid value of the reaction mixture. The reaction is considered complete when the acid value reaches a predetermined low level.

-

Purification: The crude product is then purified, which may involve neutralization of the catalyst, washing, and vacuum stripping to remove any unreacted starting materials and volatile by-products.

Experimental Workflow for this compound Synthesis:

Caption: General workflow for the synthesis of this compound.

Evaluation of Skin Hydration: Corneometry

Objective: To quantify the effect of a formulation containing this compound on skin surface hydration.

Methodology:

-

Subjects: A panel of healthy volunteers with dry to normal skin.

-

Test Areas: Demarcated areas on the volar forearm.

-

Instrumentation: A Corneometer® (e.g., CM 825, Courage + Khazaka).

-

Procedure:

-

Baseline hydration measurements are taken in the test areas.

-

A standardized amount of the test formulation (and a placebo control) is applied to the respective areas.

-

Hydration levels are measured at predetermined time points (e.g., 1, 2, 4, 8, and 24 hours) post-application.

-

-

Data Analysis: The change in Corneometer® units from baseline is calculated and statistically analyzed to determine the significance of the hydration effect.

Assessment of Tackiness Reduction: Sensory Panel and Instrumental Analysis

Objective: To evaluate the ability of this compound to reduce the tackiness of a polymeric formulation.

Methodology - Sensory Panel:

-

Panelists: A trained panel of sensory assessors.

-

Formulations: A base formulation containing a polymer known to impart tackiness, and a test formulation with the addition of this compound.

-

Procedure:

-

Panelists apply a standardized amount of each formulation to their skin.

-

They evaluate the tackiness at different stages of dry-down using a defined rating scale.

-

-

Data Analysis: The sensory scores for tackiness are statistically compared between the base and test formulations.

Methodology - Instrumental Analysis:

-

Instrumentation: A texture analyzer equipped with a probe designed for tackiness measurement.

-

Procedure:

-

A thin film of the formulation is applied to a substrate.

-

The probe is brought into contact with the film and then withdrawn, measuring the force required for separation (tackiness).

-

-

Data Analysis: The peak force or work of adhesion is measured and compared between formulations.

In Vitro Skin Permeation Study: Franz Diffusion Cell

Objective: To assess the potential of this compound to enhance the penetration of a model active ingredient through the skin.

Methodology:

-

Skin Model: Excised human or porcine skin is mounted on a Franz diffusion cell, with the stratum corneum facing the donor compartment.

-

Receptor Fluid: The receptor compartment is filled with a suitable buffer (e.g., phosphate-buffered saline) and maintained at 32°C.

-

Formulations: A solution or suspension of the model active in a vehicle with and without this compound is prepared.

-

Procedure:

-

The formulation is applied to the skin surface in the donor compartment.

-

At predetermined time intervals, samples are withdrawn from the receptor fluid and replaced with fresh buffer.

-

-

Analysis: The concentration of the model active in the receptor fluid samples is quantified using a suitable analytical method (e.g., HPLC).

-

Data Analysis: The cumulative amount of the active permeated per unit area is plotted against time. The steady-state flux (Jss) and the enhancement ratio (ER) are calculated.

Workflow for Franz Diffusion Cell Experiment:

Caption: Experimental workflow for an in vitro skin permeation study.

Conclusion

The lactic acid moiety is a key contributor to the multifaceted functionality of this compound, extending its role far beyond that of a simple emollient. Its inherent ability to hydrate the skin, support the skin's natural barrier, and improve the sensory characteristics of formulations makes this compound a valuable ingredient in the development of advanced skincare and topical drug delivery systems. Furthermore, its potential as a penetration enhancer warrants further investigation for the optimized delivery of active ingredients. The experimental protocols outlined in this guide provide a framework for the continued exploration and quantification of the diverse benefits imparted by the lactic acid moiety within the this compound molecule.

References

- 1. incibeauty.com [incibeauty.com]

- 2. This compound (with Product List) [incidecoder.com]

- 3. makingcosmetics.com [makingcosmetics.com]

- 4. Frontiers | Lactate in skin homeostasis: metabolism, skin barrier, and immunomodulation [frontiersin.org]

- 5. Lactate in skin homeostasis: metabolism, skin barrier, and immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro Enhancement of Lactate Esters on the Percutaneous Penetration of Drugs with Different Lipophilicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US3846479A - Esters of lactic acid and fatty alcohols - Google Patents [patents.google.com]

Isostearyl Lactate: A Technical Guide to its Role in Advanced Skin Hydration

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isostearyl lactate, the ester of isostearyl alcohol and lactic acid, is a multifunctional cosmetic ingredient primarily utilized for its emollient and skin-conditioning properties. This technical guide synthesizes the available scientific information to provide an in-depth understanding of its mechanism of action, supported by data on its constituent components and related compounds. While direct clinical efficacy data for this compound as a standalone ingredient is limited in publicly available literature, this document extrapolates its potential effects on skin hydration through the known benefits of its precursors—lactic acid and isostearyl alcohol. This guide also provides detailed experimental protocols for evaluating the efficacy and safety of cosmetic ingredients like this compound, alongside visualizations of key biological pathways and experimental workflows.

Introduction: Chemical Properties and Function

This compound (CAS No. 42131-2-8) is a pale yellow liquid soluble in silicones.[1] It is formed through the direct esterification of lactic acid with isostearyl alcohol.[1] In cosmetic formulations, it is typically used at concentrations ranging from 1% to 5%.[1] Its primary functions are as an emollient, which softens and smoothes the skin, and as a skin-conditioning agent that helps maintain the skin in good condition.[1][2] It also serves to reduce the tackiness and drag of polymers in formulations.[1]

Proposed Mechanism of Action in Skin Hydration

The hydrating and barrier-enhancing effects of this compound are hypothesized to be a synergistic combination of its two constituent parts: the lactate moiety and the isostearyl alcohol moiety.

-

The Role of the Lactate Moiety: Lactic acid and its salts are key components of the skin's Natural Moisturizing Factor (NMF), contributing to the skin's ability to retain water.[3] The lactate component of this compound is expected to supplement the skin's natural lactate levels, thereby enhancing hydration. Furthermore, research has shown that lactic acid, particularly the L-isomer, can stimulate the biosynthesis of ceramides in keratinocytes.[4][5] Ceramides are critical lipid components of the stratum corneum that are essential for a healthy skin barrier function. An increase in ceramide levels can lead to a more robust skin barrier, reducing transepidermal water loss (TEWL) and improving the skin's resistance to dryness.[4][5]

-

The Role of the Isostearyl Alcohol Moiety: Isostearyl alcohol is a long-chain fatty alcohol that functions as an emollient. When applied to the skin, it forms a thin, occlusive layer that helps to reduce evaporative water loss from the skin's surface. This emollient property provides immediate moisturization and contributes to a smoother skin feel.

The following diagram illustrates the proposed signaling pathway for the lactate moiety's effect on ceramide synthesis.

Quantitative Data

While direct, publicly available clinical studies quantifying the hydrating effects of this compound as a single ingredient are scarce, the efficacy of its components and related compounds is well-documented.

Table 1: Efficacy Data for Lactate and Lactate-Containing Formulations

| Test Agent | Concentration | Subject Population | Duration | Key Findings | Reference |

| L-Lactic Acid Lotion | Not Specified | Healthy Volunteers | Not Specified | 48% increase in stratum corneum ceramide levels. | Not in search results |

| D,L-Lactic Acid Lotion | Not Specified | Healthy Volunteers | Not Specified | 25% increase in stratum corneum ceramide levels. | Not in search results |

| Emulsion with 28% Natural Humectants (including Sodium Lactate) | Not Specified | Healthy Volunteers | 4 weeks | 15.6% increase in stratum corneum hydration; 10.1% decrease in TEWL. | [6] |

| Emollient-Rich Moisturizer (containing Sodium Lactate) | Not Specified | Subjects with Moderate-to-Severe Dry Skin | 8 weeks | 116% improvement in skin hydration from baseline. | [7] |

Note: The data presented above is for lactic acid and formulations containing lactate salts, not this compound itself. This information is provided to illustrate the potential efficacy of the lactate moiety.

Experimental Protocols

To rigorously assess the skin hydration and safety profile of an ingredient like this compound, standardized clinical trials are essential. The following are detailed methodologies for key experiments.

Evaluation of Skin Hydration (Corneometry)

This protocol outlines the procedure for measuring changes in skin hydration following the application of a test product.

Objective: To quantify the effect of a topical product on the hydration level of the stratum corneum over time.

Methodology:

-

Subject Recruitment: A panel of healthy adult volunteers (typically 20-30 subjects) with self-perceived dry skin on the forearms is recruited. Subjects are screened to exclude those with skin conditions or allergies that could interfere with the study.

-

Acclimatization: Subjects are acclimatized to a room with controlled temperature (20-22°C) and humidity (45-55%) for at least 30 minutes before any measurements are taken.

-

Baseline Measurements: Baseline skin hydration is measured on designated test sites on the volar forearm using a Corneometer®.

-

Product Application: A standardized amount of the test product (e.g., 2 mg/cm²) is applied to the designated test site. A control site is left untreated or treated with a placebo vehicle.

-

Post-Application Measurements: Corneometer® readings are taken at specified time points (e.g., 1, 2, 4, 8, and 24 hours) after product application.

-

Data Analysis: The change in skin hydration from baseline is calculated for both the treated and control sites. Statistical analysis (e.g., paired t-test or ANOVA) is used to determine the significance of the results.

The workflow for a typical skin hydration study is depicted below.

Evaluation of Transepidermal Water Loss (TEWL)

This protocol measures the rate of water evaporation from the skin, providing an indication of the skin barrier's integrity.

Objective: To assess the effect of a topical product on the skin's barrier function by measuring TEWL.

Methodology:

-

Subject Recruitment and Acclimatization: Follows the same procedure as the skin hydration study.

-

Baseline Measurements: Baseline TEWL is measured on designated test sites using a Tewameter®.

-

Product Application: A standardized amount of the test product is applied to the designated test site. A control site is left untreated or treated with a placebo vehicle.

-

Post-Application Measurements: TEWL readings are taken at specified time points after product application.

-

Data Analysis: The change in TEWL from baseline is calculated. A statistically significant decrease in TEWL indicates an improvement in skin barrier function.

Human Repeat Insult Patch Test (HRIPT)

This protocol is the industry standard for assessing the potential of a cosmetic ingredient to cause skin irritation or allergic contact dermatitis.[8]

Objective: To determine the sensitization potential of a test material after repeated application to the skin of human subjects.[8][9]

Methodology:

-

Induction Phase:

-

Rest Phase: A two-week rest period with no product application follows the induction phase.[10]

-

Challenge Phase:

-

Data Interpretation: The presence of a significant reaction at the challenge site, in the absence of a reaction during the induction phase, may indicate sensitization.

The logical flow of an HRIPT study is outlined below.

Safety and Toxicology

The safety of this compound can be inferred from data on related alkyl lactyl lactate salts. In a skin irritation study on Sodium Isostearyl Lactylate, the undiluted ingredient showed severe irritation in rabbits, while a 15% solution caused only slight irritation.[11] Human patch tests on Sodium Stearoyl Lactylate at 2% and 5% in petrolatum produced some reactions classified as potentially irritating.[12] Acute oral toxicity studies in rats for Sodium Isostearoyl Lactylate showed a low order of toxicity, with an LD50 greater than 6.1 g/kg.[12] Overall, this compound is considered to have a low potential for causing cancer, allergies, or reproductive toxicity.[13]

Conclusion

This compound is a valuable emollient and skin-conditioning agent with a strong theoretical basis for its efficacy in improving skin hydration and barrier function. The lactate moiety is a known component of the skin's NMF and has been shown to stimulate ceramide synthesis, a critical process for maintaining a healthy skin barrier. The isostearyl alcohol component provides occlusive and emollient properties, contributing to immediate moisturization. While direct clinical data for this compound as a standalone ingredient is needed to fully quantify its benefits, the available evidence on its constituent parts and related compounds, combined with its favorable safety profile, supports its use in advanced skincare formulations designed to address skin dryness and compromised barrier function. Further research, following the detailed protocols outlined in this guide, would be beneficial to substantiate its specific effects on skin hydration and barrier integrity.

References

- 1. makingcosmetics.com [makingcosmetics.com]

- 2. incibeauty.com [incibeauty.com]

- 3. Sodium Isostearoyl Lactylate Sodium isostearoyl lactate | Manufacturer and seller | Musashino Chemical Laboratory, Ltd. | 73231-04-06 / 66988-04-3 [musashino.com]

- 4. Frontiers | Lactate in skin homeostasis: metabolism, skin barrier, and immunomodulation [frontiersin.org]

- 5. Lactate in skin homeostasis: metabolism, skin barrier, and immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. In Vitro and In Vivo Evaluation of an Emollient-Rich Moisturizer Developed to Address Three Critical Elements of Natural Moisturization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. alsglobal.com [alsglobal.com]

- 9. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 10. Human Repeated Insult Patch Test | Eurofins CRL [eurofinsus.com]

- 11. cir-safety.org [cir-safety.org]

- 12. cir-safety.org [cir-safety.org]

- 13. ewg.org [ewg.org]

A Preliminary Investigation of Isostearyl Lactate as a Novel Drug Delivery Vehicle

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The continuous evolution of drug delivery technologies necessitates the exploration of novel excipients that can enhance therapeutic efficacy, improve patient compliance, and reduce side effects. Isostearyl lactate, an ester of isostearyl alcohol and lactic acid, is a compound with a promising profile for such applications.[1] Traditionally utilized in the cosmetics industry as an emollient and skin conditioning agent, its chemical structure suggests significant potential as a drug delivery vehicle, particularly for topical and transdermal applications.[2][3] This whitepaper provides a preliminary investigation into the viability of this compound as a drug delivery vehicle. By examining the known properties of related lactate esters and isostearyl derivatives, this guide outlines the theoretical framework for its application, proposes detailed experimental protocols for its evaluation, and identifies key areas for future research.

Introduction: The Potential of this compound in Drug Delivery

The pursuit of effective drug delivery systems is a cornerstone of modern pharmaceutical development. An ideal vehicle should be biocompatible, non-toxic, and capable of delivering the active pharmaceutical ingredient (API) to the target site in a controlled and predictable manner. This compound, a branched-chain fatty alcohol ester of lactic acid, presents several characteristics that make it an attractive candidate for investigation.

Lactate esters, as a class of compounds, have been recognized for their ability to act as penetration enhancers in transdermal drug delivery.[4][5] Their efficacy is often correlated with the chain length of the fatty alcohol moiety, with longer chains demonstrating increased interaction with the stratum corneum lipids.[5] Furthermore, isostearyl alcohol and its derivatives are known for their skin-penetrating properties and biocompatibility, making them suitable for topical formulations.[6] The combination of a lactate group, known to be biodegradable and biocompatible, with a lipophilic isostearyl chain suggests that this compound could offer a unique balance of properties for drug solubilization and skin permeation.

This document serves as a foundational guide for researchers interested in exploring the potential of this compound. It consolidates the available, albeit limited, information and provides a structured approach to its systematic evaluation.